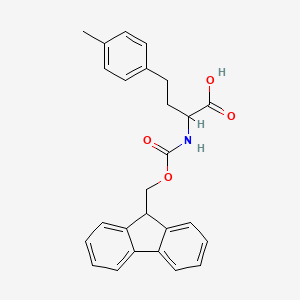
Fmoc-4-methyl-D-homophenylalanine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Fmoc-4-methyl-D-homophenylalanine, also known as ®-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-(p-tolyl)butanoic acid, is a synthetic amino acid derivative. It is commonly used in peptide synthesis due to its unique structural properties. The compound is characterized by the presence of a fluorenylmethyloxycarbonyl (Fmoc) protecting group, which is widely utilized in solid-phase peptide synthesis (SPPS) to protect the amino group during the synthesis process .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Fmoc-4-methyl-D-homophenylalanine typically involves the protection of the amino group with the Fmoc group, followed by the introduction of the 4-methyl-D-homophenylalanine moiety. The process generally includes the following steps:
Fmoc Protection: The amino group of 4-methyl-D-homophenylalanine is protected using Fmoc chloride in the presence of a base such as diisopropylethylamine (DIPEA).
Coupling Reaction: The protected amino acid is then coupled with the desired peptide chain using coupling reagents like HBTU (O-Benzotriazole-N,N,N’,N’-tetramethyl-uronium-hexafluoro-phosphate) or DIC (N,N’-Diisopropylcarbodiimide).
Deprotection: The Fmoc group is removed using a base such as piperidine, revealing the free amino group for further reactions
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for high yield and purity, often involving automated peptide synthesizers and rigorous purification techniques such as high-performance liquid chromatography (HPLC) to ensure the final product meets the required specifications .
Chemical Reactions Analysis
Types of Reactions
Fmoc-4-methyl-D-homophenylalanine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, affecting its reactivity and properties.
Substitution: Substitution reactions, particularly nucleophilic substitutions, are common in modifying the side chains of the amino acid
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide (NaN3) and alkyl halides
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds. Substitution reactions typically result in modified amino acid derivatives with altered side chains .
Scientific Research Applications
Fmoc-4-methyl-D-homophenylalanine has a wide range of applications in scientific research:
Chemistry: It is used in the synthesis of peptides and proteins, serving as a building block in SPPS.
Biology: The compound is utilized in the study of protein structure and function, as well as in the development of peptide-based drugs.
Medicine: this compound is employed in the design of therapeutic peptides and as a component in drug delivery systems.
Industry: The compound finds applications in the production of specialty chemicals and materials, including hydrogels and biocompatible polymers .
Mechanism of Action
The mechanism of action of Fmoc-4-methyl-D-homophenylalanine primarily involves its role as a building block in peptide synthesis. The Fmoc group protects the amino group during the synthesis process, preventing unwanted side reactions. Upon deprotection, the free amino group can participate in peptide bond formation, allowing for the sequential addition of amino acids to the growing peptide chain. The compound’s unique structure and reactivity make it an essential tool in the synthesis of complex peptides and proteins .
Comparison with Similar Compounds
Similar Compounds
Fmoc-D-phenylalanine: Similar in structure but lacks the methyl group on the phenyl ring.
Fmoc-D-homophenylalanine: Similar but without the methyl substitution.
Fmoc-D-tryptophan: Contains an indole side chain instead of a phenyl ring
Uniqueness
Fmoc-4-methyl-D-homophenylalanine is unique due to the presence of the methyl group on the phenyl ring, which can influence its reactivity and interactions in peptide synthesis. This structural modification can affect the compound’s hydrophobicity, steric properties, and overall behavior in chemical reactions, making it a valuable tool in the synthesis of peptides with specific characteristics .
Properties
IUPAC Name |
2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-(4-methylphenyl)butanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H25NO4/c1-17-10-12-18(13-11-17)14-15-24(25(28)29)27-26(30)31-16-23-21-8-4-2-6-19(21)20-7-3-5-9-22(20)23/h2-13,23-24H,14-16H2,1H3,(H,27,30)(H,28,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLOKXQGKJIXTSW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CCC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H25NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

amino}pent-4-enoic acid](/img/structure/B8233247.png)
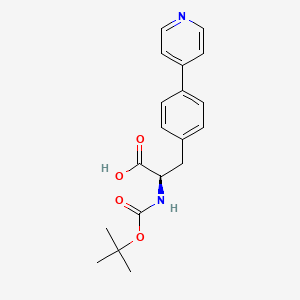
![[(2S)-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-3-phenylpropoxy]acetic acid](/img/structure/B8233260.png)


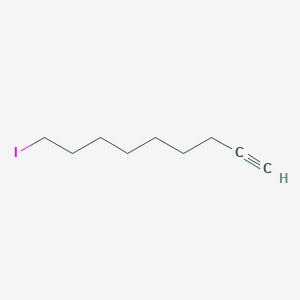

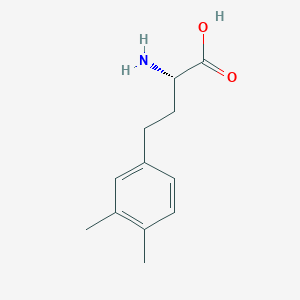
![(2S)-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-4-(3-fluoro-5-methylphenyl)butanoic acid](/img/structure/B8233292.png)
![(2S)-4-(3,5-dimethylphenyl)-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}butanoic acid](/img/structure/B8233314.png)
![(2S)-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-4-[3-(trifluoromethoxy)phenyl]butanoic acid](/img/structure/B8233324.png)
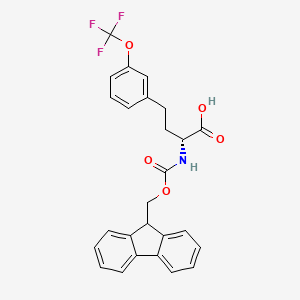
![(2S)-4-(3-ethylphenyl)-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}butanoic acid](/img/structure/B8233340.png)
